![molecular formula C20H20N2O B12915484 1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline CAS No. 89721-35-7](/img/structure/B12915484.png)
1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline is a complex organic compound with the molecular formula C20H20N2O. This compound features a unique structure that combines an isoquinoline core with a phenyl group and a pyrrolidin-2-ylmethoxy substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline involves multiple steps, typically starting with the construction of the isoquinoline core. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Pyrrolidin-2-ylmethoxy Group: The final step involves the nucleophilic substitution reaction where the pyrrolidin-2-ylmethoxy group is attached to the isoquinoline core.
Chemical Reactions Analysis
1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby reducing the progression of the disease.
Comparison with Similar Compounds
1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline can be compared with other similar compounds, such as:
1-Phenylisoquinoline: Lacks the pyrrolidin-2-ylmethoxy group, resulting in different biological activities and chemical properties.
3-(Pyrrolidin-2-ylmethoxy)isoquinoline:
1-Phenyl-3-(pyrrolidin-2-yl)isoquinoline: Similar structure but without the methoxy group, leading to variations in its chemical behavior and biological effects.
The uniqueness of 1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
89721-35-7 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline |
InChI |
InChI=1S/C20H20N2O/c1-2-7-15(8-3-1)20-18-11-5-4-9-16(18)13-19(22-20)23-14-17-10-6-12-21-17/h1-5,7-9,11,13,17,21H,6,10,12,14H2 |
InChI Key |
XUTGWBXIMSXBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


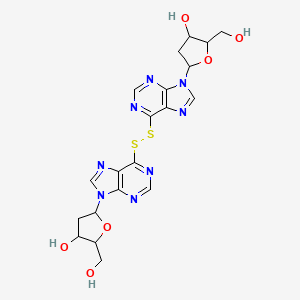

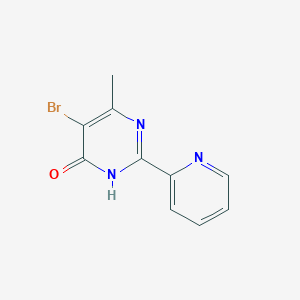
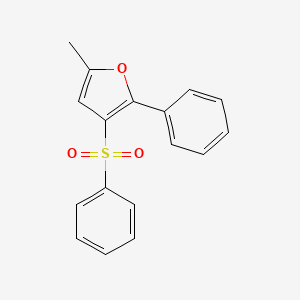
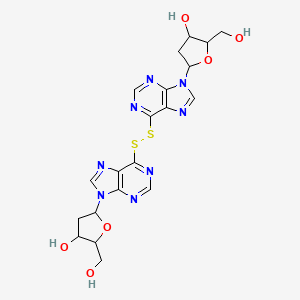
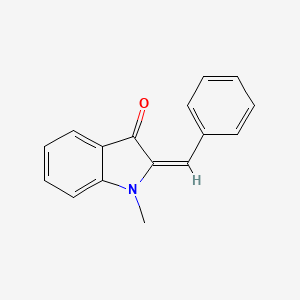
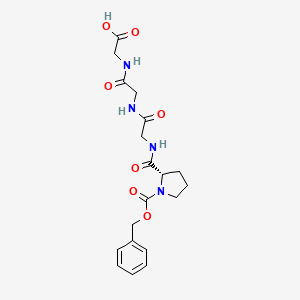
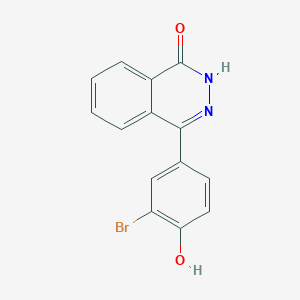
![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)
![{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12915455.png)
![6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12915461.png)
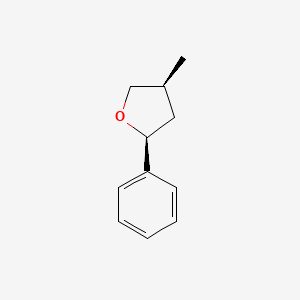
![1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B12915469.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
